4-(1,2,2-Triphenylvinyl)benzaldehyde

Catalog No.
S3008084
CAS No.
1289218-74-1
M.F
C27H20O
M. Wt
360.456
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,2,2-Triphenylvinyl)benzaldehyde

CAS Number

1289218-74-1

Product Name

4-(1,2,2-Triphenylvinyl)benzaldehyde

IUPAC Name

4-(1,2,2-triphenylethenyl)benzaldehyde

Molecular Formula

C27H20O

Molecular Weight

360.456

InChI

InChI=1S/C27H20O/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-20H

InChI Key

NUUXDUCNYZQXNU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4

solubility

not available

Covalent Organic Frameworks (COFs)

TPVBA can be used as a building block in the construction of Covalent Organic Frameworks (COFs) [1]. COFs are porous crystalline materials with well-defined structures. By incorporating TPVBA with its TPE core, researchers can introduce photoluminescent properties to the COFs. This makes them potentially useful in applications like sensors and optoelectronic devices [1].

Here, "[1]" refers to the following source: Ossila:

4-(1,2,2-Triphenylvinyl)benzaldehyde, also known as 4-(Triphenylvinyl)benzaldehyde, is a chemical compound with the molecular formula C27H20OC_{27}H_{20}O and a molecular weight of 360.45 g/mol. This compound features a tetraphenylethylene core with an aldehyde functional group attached at the para position of one of the phenyl rings. It is categorized under carbaldehydes and is notable for its role in the development of luminescent materials and as a building block in covalent organic frameworks (COFs) and porous organic frameworks (POFs) .

, primarily due to its reactive aldehyde group. Key reactions include:

  • Aldol Condensation: The aldehyde can undergo condensation reactions with other carbonyl compounds to form β-hydroxy aldehydes or ketones.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Reactions with Nucleophiles: The electrophilic nature of the carbonyl carbon allows it to react with nucleophiles, leading to the formation of hemiacetals or acetals when treated with alcohols .

Research into the biological activity of 4-(1,2,2-Triphenylvinyl)benzaldehyde indicates potential applications in sensing and biocompatibility. For instance, derivatives of this compound have been developed as fluorescent sensors for detecting iodide ions and mercury cations, showcasing its utility in environmental monitoring . Additionally, compounds based on this structure have demonstrated promising biocompatibility for use in biomedical applications such as drug delivery systems .

The synthesis of 4-(1,2,2-Triphenylvinyl)benzaldehyde can be achieved through several methods:

  • Borylation Method: This involves the reaction between 2-bromo-1,1,2-tristyrene and 4-formylphenylboronic acid in the presence of potassium carbonate and palladium catalysts. The process typically requires heating under nitrogen atmosphere .
  • Aldimine Condensation: Aldimine condensation reactions can also be utilized to synthesize this compound by reacting appropriate amines with aldehydes .
  • Multiple Synthetic Routes: Various synthetic pathways exist that allow for modifications leading to different derivatives of this compound. A total of twelve synthetic routes have been documented .

4-(1,2,2-Triphenylvinyl)benzaldehyde has several applications:

  • Fluorescent Probes: It is used in developing fluorescent sensors for detecting environmental pollutants such as heavy metals .
  • Covalent Organic Frameworks: The compound serves as a building block for creating COFs, which are utilized in gas storage and separation technologies.
  • Aggregation-Induced Emission Materials: It is employed in materials that exhibit aggregation-induced emission properties useful for optoelectronic applications .

Interaction studies involving 4-(1,2,2-Triphenylvinyl)benzaldehyde have focused on its role as a sensor for various ions. For example:

  • Iodide Ion Detection: The compound has been shown to exhibit significant fluorescence quenching in the presence of iodide ions, making it useful for sensing applications .
  • Mercury Cation Detection: Similar interactions have been observed with mercury cations due to their strong affinity for the functional groups present on the compound.

These interactions highlight its potential utility in environmental monitoring and safety applications.

Several compounds share structural similarities with 4-(1,2,2-Triphenylvinyl)benzaldehyde. Key examples include:

Compound NameStructural FeaturesUnique Properties
4-(Diphenylvinyl)benzaldehydeContains two phenyl groupsLess luminescent compared to triphenyl derivatives
1,2-DiphenylethyleneContains two phenyl groups at both endsExhibits strong photoluminescence
TetraphenylethyleneFour phenyl groupsKnown for aggregation-induced emission properties
4-(Phenylethenyl)benzaldehydeOne phenyl group and one ethylene bridgeLower molecular weight and different luminescent properties

The uniqueness of 4-(1,2,2-Triphenylvinyl)benzaldehyde lies in its specific arrangement of phenyl groups which enhances its photophysical properties and makes it particularly effective as a fluorescent probe and building block for advanced materials.

XLogP3

7.4

Dates

Last modified: 08-17-2023

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